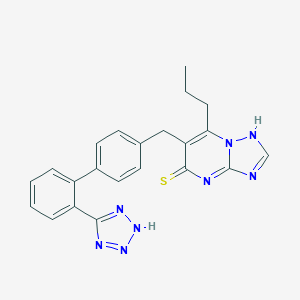
(1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a hybrid molecule that combines the pharmacophores of two different classes of drugs, namely, triazolopyrimidines and tetrazole-biphenyls.
作用機序
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of enzymes that are involved in the regulation of neurotransmitters and inflammatory mediators.
生化学的および生理学的効果
The biochemical and physiological effects of (1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- have been extensively studied. The compound has been shown to exhibit potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, the compound has been shown to possess significant anticonvulsant, analgesic, and anti-inflammatory properties.
実験室実験の利点と制限
One of the major advantages of (1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its potent inhibitory activity against a variety of enzymes. This makes the compound an attractive candidate for the development of drugs that can be used to treat a variety of diseases. However, one of the major limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in the laboratory.
将来の方向性
There are several future directions that can be pursued with regards to (1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One potential direction is to further explore the pharmacological properties of the compound and identify new targets for drug development. Additionally, efforts can be made to improve the solubility of the compound in water, which can make it easier to work with in the laboratory. Finally, the compound can be further modified to improve its pharmacokinetic properties and reduce any potential side effects.
合成法
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a multistep process that starts with the reaction of 4-bromo-1H-pyrazole with ethyl cyanoacetate in the presence of potassium carbonate to form 4-ethoxycarbonyl-1H-pyrazole-5-carboxylic acid ethyl ester. The ester is then reacted with thiosemicarbazide in the presence of sodium ethoxide to form 4-ethoxycarbonyl-1H-pyrazole-5-carbohydrazide. The hydrazide is then reacted with propyl iodide in the presence of potassium hydroxide to form 4-ethoxycarbonyl-1-(propylamino)-1H-pyrazole-5-carbohydrazide. The final compound is obtained by reacting the pyrazole derivative with 2-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carbaldehyde in the presence of acetic acid.
科学的研究の応用
(1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, the compound has been shown to possess significant anticonvulsant, analgesic, and anti-inflammatory properties.
特性
CAS番号 |
168152-67-8 |
|---|---|
製品名 |
(1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
分子式 |
C22H20N8S |
分子量 |
428.5 g/mol |
IUPAC名 |
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidine-5-thione |
InChI |
InChI=1S/C22H20N8S/c1-2-5-19-18(21(31)25-22-23-13-24-30(19)22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)20-26-28-29-27-20/h3-4,6-11,13H,2,5,12H2,1H3,(H,23,24,25,31)(H,26,27,28,29) |
InChIキー |
ZNUDJQJCWXYTPJ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=S)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
正規SMILES |
CCCC1=C(C(=S)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
その他のCAS番号 |
168152-67-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



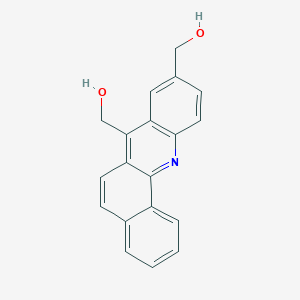
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)
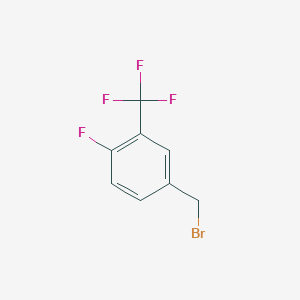
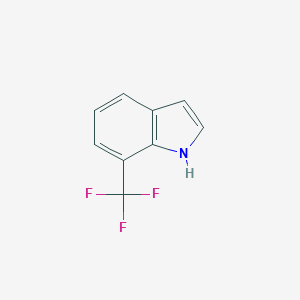
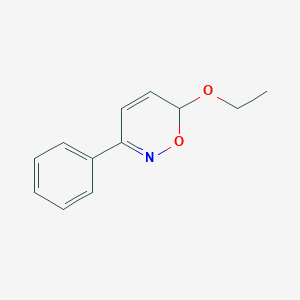
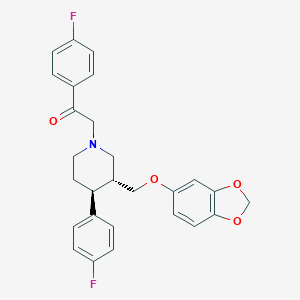
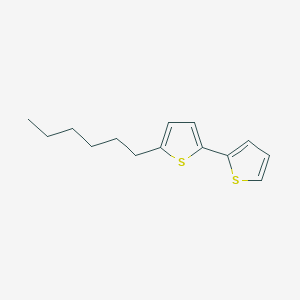
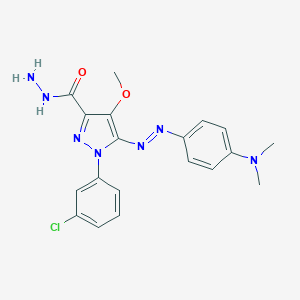
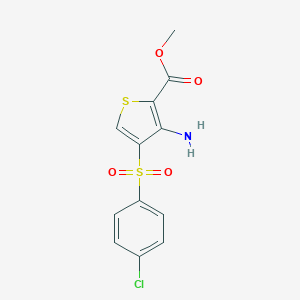

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
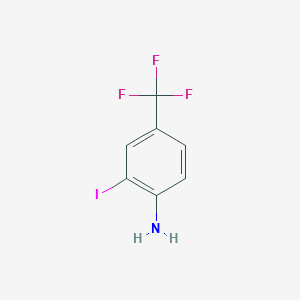
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)